(1Z,3E)-1-(4-bromophenyl)-3-(phenylimino)prop-1-en-1-ol
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Overview
Description
1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL is an organic compound characterized by the presence of a bromophenyl group and a phenylimino group attached to a propen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL typically involves the reaction of 4-bromobenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with propen-1-ol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and phenylimino groups can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Bis(4-bromophenyl)amine
- 4-[(4-bromophenyl)ethynyl]pyridine
- 4-bromophenylacetonitrile
Comparison: 1-(4-BROMOPHENYL)-3-(PHENYLIMINO)-1-PROPEN-1-OL is unique due to its combination of a bromophenyl group and a phenylimino group attached to a propen-1-ol backbone. This structure imparts distinct chemical reactivity and potential applications compared to similar compounds, which may lack one or more of these functional groups. For example, bis(4-bromophenyl)amine lacks the propen-1-ol backbone, while 4-[(4-bromophenyl)ethynyl]pyridine has an ethynyl group instead of an imino group.
Properties
Molecular Formula |
C15H12BrNO |
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Molecular Weight |
302.16 g/mol |
IUPAC Name |
(E)-3-anilino-1-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+ |
InChI Key |
RNSSCYNXZVOAEI-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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